molecular formula C6H7ClN2O B3364977 2-Amino-pyridine-3-carbaldehyde hydrochloride CAS No. 1187932-54-2

2-Amino-pyridine-3-carbaldehyde hydrochloride

Cat. No.: B3364977
CAS No.: 1187932-54-2
M. Wt: 158.58 g/mol
InChI Key: BSXDJXJZYKKYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-pyridine-3-carbaldehyde hydrochloride typically involves the reaction of 2-Amino-pyridine with a suitable aldehyde under controlled conditions. One common method involves the use of a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-pyridine-3-carbaldehyde hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, its amino group can participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodo-pyridine-3-carbaldehyde
  • 3-Amino-pyridine-4-carbaldehyde
  • 2-Isopropoxy-pyridine-3-carbaldehyde
  • 5-Chloro-pyridine-3-carbaldehyde

Uniqueness

2-Amino-pyridine-3-carbaldehyde hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its combination of an amino group and an aldehyde group makes it a versatile intermediate in organic synthesis. Additionally, its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-aminopyridine-3-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.ClH/c7-6-5(4-9)2-1-3-8-6;/h1-4H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXDJXJZYKKYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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